10,10'-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one)
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Overview
Description
10,10’-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one) is a complex organic compound that features a pyridine core substituted with hydrazinylidene groups and phenanthrenone moieties
Preparation Methods
The synthesis of 10,10’-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one) typically involves the condensation reaction of 2,6-dihydrazinopyridine with phenanthrene-9,10-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene groups can participate in nucleophilic substitution reactions with electrophiles.
Complexation: It can form coordination complexes with transition metals, which can be used in catalysis and other applications.
Scientific Research Applications
10,10’-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one) has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of coordination complexes with transition metals, which have applications in catalysis and materials science.
Medicine: Its derivatives are being explored for their pharmacological properties, including antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 10,10’-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one) involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidene groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The phenanthrenone moieties can intercalate into DNA, disrupting its structure and function, which may contribute to its antiproliferative effects .
Comparison with Similar Compounds
Similar compounds include:
2,6-Di(thiazol-2-yl)pyridine: This compound also features a pyridine core with thiazolyl substituents and is used in the synthesis of coordination complexes.
2,6-Di(pyrazin-2-yl)pyridine: Another pyridine derivative with pyrazinyl groups, used in catalysis and materials science.
2,6-Di(1,6-naphthyridin-2-yl)pyridine: Known for its redox photochromic properties and applications in sensing and materials science.
10,10’-[Pyridine-2,6-diyldi(hydrazin-2-yl-1-ylidene)]di(phenanthren-9(10H)-one) stands out due to its unique combination of hydrazinylidene and phenanthrenone groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
497261-77-5 |
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Molecular Formula |
C33H21N5O2 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
10-[[6-[2-(10-oxophenanthren-9-ylidene)hydrazinyl]pyridin-2-yl]hydrazinylidene]phenanthren-9-one |
InChI |
InChI=1S/C33H21N5O2/c39-32-26-16-7-3-12-22(26)20-10-1-5-14-24(20)30(32)37-35-28-18-9-19-29(34-28)36-38-31-25-15-6-2-11-21(25)23-13-4-8-17-27(23)33(31)40/h1-19H,(H2,34,35,36) |
InChI Key |
MAEZIMUYSMPTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=NNC4=NC(=CC=C4)NN=C5C6=CC=CC=C6C7=CC=CC=C7C5=O |
Origin of Product |
United States |
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